![molecular formula C13H12O3 B1456592 6-(2-Hydroxyethyl)-1-naphthoic acid CAS No. 614754-39-1](/img/structure/B1456592.png)
6-(2-Hydroxyethyl)-1-naphthoic acid
Overview
Description
6-(2-Hydroxyethyl)-1-naphthoic acid, also known as 2-hydroxyethylnaphthalene-1-carboxylic acid (HENC), is an organic compound that is widely used in a variety of scientific research applications. It is an important intermediate in the synthesis of various compounds, and its mechanism of action has been studied in detail.
Scientific Research Applications
Biomedical Applications
6-(2-Hydroxyethyl)-1-naphthoic acid is a component in the synthesis of acrylic-based polymers, which have a wide range of applications in the biomedical field. These polymers are used in ophthalmologic devices , orthopaedics , tissue engineering , and dental applications due to their versatile properties . The ability to tailor these polymers for specific requirements like mechanical performance, electrical/thermal properties, fluid diffusion, biological behavior, antimicrobial capacity, and porosity makes them highly valuable in medical research and device fabrication.
Tissue Engineering
In the realm of tissue engineering, 6-(2-Hydroxyethyl)-1-naphthoic acid-related acrylic materials can be used to create scaffolds with the necessary degree, type, and morphology of pores . These scaffolds support the growth and development of new tissues by providing a structured environment that mimics the natural extracellular matrix.
Ophthalmic Applications
Acrylic polymers derived from 6-(2-Hydroxyethyl)-1-naphthoic acid are extensively used in ophthalmology, particularly in the creation of corneal prostheses , intraocular lenses , and contact lenses . Their optical clarity and biocompatibility make them ideal for such sensitive applications.
Orthopaedic Applications
The compound’s derivatives are also used in bone cements for orthopaedic applications. These cements are crucial for securing implants and providing support in various orthopaedic surgeries .
Dental Restoratives
In dentistry, materials synthesized from 6-(2-Hydroxyethyl)-1-naphthoic acid are used for dental restoratives . They offer durability and resistance to wear, which are essential properties for long-lasting dental repairs .
Antimicrobial Strategies
The incorporation of 6-(2-Hydroxyethyl)-1-naphthoic acid into polymers like pHEMA can enhance their antimicrobial properties. This is particularly important in preventing infections at the site where biomedical devices are employed .
Cancer Therapy
Research is ongoing to utilize 6-(2-Hydroxyethyl)-1-naphthoic acid derivatives in cancer therapy. These compounds can be part of stimuli-responsive systems that target cancer cells and deliver drugs in a controlled manner .
Wound Healing
Finally, the compound plays a role in wound healing applications. Acrylic-based materials that include 6-(2-Hydroxyethyl)-1-naphthoic acid can be designed to promote better wound closure and prevent infections, thereby accelerating the healing process .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-hydroxyethyl methacrylate (hema), have been shown to interact with various cellular components
Mode of Action
It’s worth noting that similar compounds, such as hema, have been shown to interact with cellular components and exhibit certain biological activities . For instance, HEMA has been reported to act as a surfactant or alkalizing agent, aiding in emulsification and solubilizing of compounds or in raising the pH of a solution .
Biochemical Pathways
Compounds with similar structures, such as n6-(2-hydroxyethyl)adenosine, have been shown to attenuate lipopolysaccharide-stimulated pro-inflammatory responses by suppressing tlr4-mediated nf-κb signaling pathways .
Pharmacokinetics
Hydroxyethyl starch, a compound with a similar hydroxyethyl group, has been used as a drug carrier, indicating potential bioavailability .
Result of Action
Compounds with similar structures, such as n6-(2-hydroxyethyl)adenosine, have been shown to attenuate hydrogen peroxide-induced oxidative toxicity in pc12 cells .
Action Environment
It’s worth noting that the environment can significantly influence the action of similar compounds .
properties
IUPAC Name |
6-(2-hydroxyethyl)naphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-7-6-9-4-5-11-10(8-9)2-1-3-12(11)13(15)16/h1-5,8,14H,6-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBPZMUJFQKDMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCO)C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855700 | |
Record name | 6-(2-Hydroxyethyl)naphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
614754-39-1 | |
Record name | 6-(2-Hydroxyethyl)naphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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